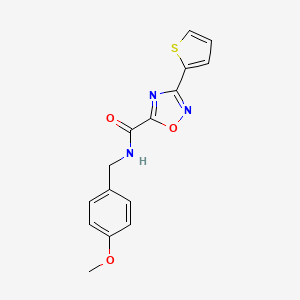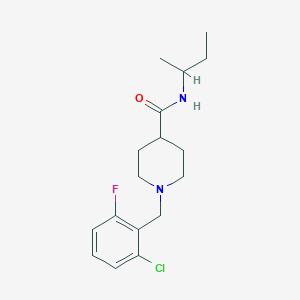![molecular formula C16H18N2O2S B5031368 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5031368.png)
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione drug that is used to treat type 2 diabetes mellitus. It is a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Pioglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular events in diabetic patients.
Mécanisme D'action
PPARγ is a nuclear receptor that is expressed in adipose tissue, liver, skeletal muscle, and other tissues involved in glucose and lipid metabolism. Pioglitazone binds to and activates PPARγ, leading to increased expression of genes involved in glucose uptake and utilization, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). Pioglitazone also decreases the expression of genes involved in gluconeogenesis and lipogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and fatty acid synthase (FAS). In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve insulin sensitivity and glycemic control in diabetic patients. It has also been shown to reduce the risk of cardiovascular events such as myocardial infarction and stroke. In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides. Pioglitazone has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines such as adiponectin.
Avantages Et Limitations Des Expériences En Laboratoire
Pioglitazone is a well-characterized drug that has been extensively studied in preclinical and clinical settings. It is readily available and has a well-established mechanism of action. Pioglitazone has been shown to be effective in improving insulin sensitivity and reducing inflammation in various tissues. However, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has also been associated with some adverse effects such as weight gain, edema, and increased risk of bladder cancer. These limitations should be taken into consideration when designing experiments using 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione.
Orientations Futures
Pioglitazone has shown promise in treating various metabolic disorders and has potential for other therapeutic applications. Future research directions could include investigating the long-term effects of 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione on cardiovascular health, exploring its potential in treating other conditions such as Alzheimer's disease and cancer, and developing more selective PPARγ agonists with fewer adverse effects. In addition, the role of PPARγ in regulating immune function and inflammation warrants further investigation, as this could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
Méthodes De Synthèse
Pioglitazone can be synthesized by reacting 5-(4-bromobenzylidene)-3-methyl-2,4-thiazolidinedione with piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the piperidine nitrogen, followed by cyclization of the resulting intermediate to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Pioglitazone has been extensively studied in preclinical and clinical settings for its therapeutic potential in treating diabetes and related metabolic disorders. It has also been investigated for its potential in treating other conditions such as non-alcoholic fatty liver disease, Alzheimer's disease, and cancer. Pioglitazone has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce inflammation in various tissues. It has also been shown to modulate lipid metabolism and improve cardiovascular function. These effects are mediated through activation of PPARγ, which regulates gene expression involved in glucose and lipid metabolism.
Propriétés
IUPAC Name |
(5Z)-3-methyl-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17-15(19)14(21-16(17)20)11-12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYTZNPZVUMKO-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B5031287.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)

![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)
![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)
![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)


![3-(diphenylmethyl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5031359.png)
![N-(3,4-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5031376.png)

![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)